molecular formula C8H5BrO B130475 5-Bromobenzofuran CAS No. 23145-07-5

5-Bromobenzofuran

Cat. No.: B130475
CAS No.: 23145-07-5
M. Wt: 197.03 g/mol
InChI Key: AYOVPQORFBWFNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromobenzofuran is an organic compound that belongs to the class of benzofurans, which are heterocyclic compounds containing a benzene ring fused to a furan ring.

Biochemical Analysis

Biochemical Properties

5-Bromobenzofuran has been used in various biochemical reactions. For instance, it has been used in the synthesis of 2-(azidomethyl)-5-bromobenzofuran via a transition-metal-free borylation reaction of aryl bromides . The mechanism study suggested that this borylation reaction proceeds via a radical pathway

Molecular Mechanism

One study suggested that a borylation reaction involving this compound proceeds via a radical pathway This suggests that this compound may interact with biomolecules through radical mechanisms, potentially leading to changes in gene expression or enzyme activity

Chemical Reactions Analysis

Types of Reactions: 5-Bromobenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
5-Bromobenzofuran derivatives have demonstrated promising anticancer properties. For instance, a study reported that a benzofuran-based carboxylic acid derivative exhibited a potent antiproliferative effect against the MDA-MB-231 breast cancer cell line, with an IC50 value comparable to Doxorubicin, a standard chemotherapeutic agent . This suggests that this compound derivatives can serve as potential leads for the development of new anticancer drugs.

Inhibition of Carbonic Anhydrases
Research has shown that benzofuran derivatives, including those based on this compound, act as inhibitors of carbonic anhydrases, specifically isoform IX (hCA IX) which is associated with tumor growth and metastasis. The inhibition constants (KIs) for these compounds ranged from submicromolar to micromolar levels, indicating their potential as therapeutic agents in cancer treatment .

Antimicrobial Properties
Compounds derived from this compound have been evaluated for antimicrobial activity. In one study, various derivatives were synthesized and tested against different microbial strains, showing significant antibacterial and antifungal activities . This highlights the compound's potential utility in developing new antimicrobial agents.

Organic Synthesis Applications

Synthesis of Heterocycles
this compound serves as a critical precursor in the synthesis of various heterocyclic compounds. For example, it has been used to create oxadiazole derivatives through cyclization reactions, which are known for their biological activities . The structural diversity afforded by such synthetic routes makes this compound a valuable building block in organic chemistry.

Intermediate in Drug Development
The compound is also utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to the development of novel pharmaceuticals with enhanced efficacy and reduced side effects.

Case Study 1: Antitumor Activity

A recent study synthesized a series of bromobenzofuran-oxadiazole derivatives and evaluated their anticancer activity against HepG2 liver cancer cells. The results indicated that specific derivatives exhibited excellent binding affinities to key cancer targets such as EGFR and PI3K, demonstrating their potential as therapeutic agents against liver cancer .

Case Study 2: Antimicrobial Evaluation

In another study focusing on the growing resistance of microbes to conventional antibiotics, several this compound derivatives were synthesized and tested against Mycobacterium tuberculosis. The findings showed promising results, suggesting that these compounds could be developed into new treatments for drug-resistant infections .

Data Summary Table

Application AreaSpecific FindingsReferences
Anticancer ActivityPotent inhibitors of hCA IX; Comparable efficacy to Doxorubicin
Antimicrobial PropertiesSignificant activity against bacterial and fungal strains
Organic SynthesisUsed as an intermediate for synthesizing heterocycles; Critical in drug development
Structural DiversityFacilitates the creation of diverse bioactive compounds

Comparison with Similar Compounds

    Benzofuran: Lacks the bromine atom, resulting in different chemical properties and reactivity.

    5-Chlorobenzofuran: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    5-Iodobenzofuran:

Uniqueness of 5-Bromobenzofuran: The presence of the bromine atom at the fifth position of the benzofuran ring imparts unique chemical properties to this compound, making it a valuable compound for various applications in research and industry. Its reactivity and potential biological activities distinguish it from other similar compounds .

Biological Activity

5-Bromobenzofuran is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its antibacterial, anticancer, and anti-Alzheimer properties, supported by research findings and data tables.

1. Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound derivatives. For instance, a series of benzofuran-triazole compounds were synthesized, with one derivative (10b) demonstrating an impressive minimum inhibitory concentration (MIC) of 1.25 ± 0.60 µg/mL against Bacillus subtilis, comparable to penicillin (1 µg/mL) . The evaluation included:

CompoundMIC against B. subtilis (µg/mL)MIC against E. coli (µg/mL)
10b1.25 ± 0.601.80 ± 0.25
Penicillin12.4 ± 1.00

These findings suggest that modifications of the benzofuran structure can enhance antibacterial efficacy, making it a promising candidate for further development in antibiotic therapy.

2. Anticancer Activity

This compound has also been evaluated for its anticancer properties. In a study involving various hybrid structures containing benzofuran moieties, significant cytotoxic effects were observed against several cancer cell lines, including human breast cancer (MCF-7) and leukemia (K-562) cell lines . The following table summarizes the growth inhibition percentages observed:

Compound TypeCell LineGI50 (µM)
Benzofuran HybridMCF-70.49
Benzofuran HybridK-5620.02

These results indicate that benzofuran derivatives can exhibit potent anticancer activity, suggesting their potential as therapeutic agents in oncology.

3. Anti-Alzheimer Activity

The anti-Alzheimer potential of benzofuran derivatives has been explored through their inhibitory effects on acetylcholinesterase (AChE). One study found that certain benzofuran-based compounds exhibited IC50 values as low as 0.55 ± 1.00 µM against AChE . This inhibition is critical for developing treatments for Alzheimer's disease, as AChE is an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning.

4. Mechanistic Insights and Case Studies

Mechanistic studies have provided insights into how this compound and its derivatives exert their biological effects:

  • Antibacterial Mechanism : The antibacterial activity is believed to stem from the ability of these compounds to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
  • Cytotoxic Mechanism : The cytotoxic effects observed in cancer cell lines may involve the induction of apoptosis and cell cycle arrest, although specific pathways require further investigation .
  • AChE Inhibition : Molecular docking studies have indicated that certain benzofuran derivatives effectively bind to the active site of AChE, blocking substrate access and leading to increased levels of acetylcholine in synaptic clefts .

5. Conclusion

The biological activity of this compound highlights its potential as a versatile scaffold in drug development. Its demonstrated antibacterial, anticancer, and anti-Alzheimer activities underscore the importance of exploring structural modifications to enhance efficacy and reduce toxicity in future research endeavors.

Continued investigations into the pharmacological properties and mechanisms of action will be crucial for translating these findings into clinical applications.

Properties

IUPAC Name

5-bromo-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOVPQORFBWFNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6073441
Record name Benzofuran, 5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6073441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23145-07-5
Record name Benzofuran, 5-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023145075
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzofuran, 5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6073441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromobenzo[b]furan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 4-bromophenol (17.3 g, 100 mmol) in dimethylformamide (40 ml) was treated with bromoacetaldehyde dimethyl acetal (16.9 g, 100 mmol) and potassium carbonate (13.8 g, 100 mmol) and heated at 150° C. for 16 h. The mixture was cooled, poured into water (500 ml) and extracted with diethyl ether (3×100 ml). The combined organic extracts were dried (MgSO4), concentrated, and filtered through a plug of silica gel eluting with 10% diethyl ether in hexane. The resulting oil (15 g) was added to a solution of polyphosphoric acid (~12 g) in toluene (100 mL) and heated at 80° C. for 16 h. The mixture was cooled and the toluene layer was decanted off and washed with saturated aqueous sodium hydrogen carbonate, dried (MgSO4), concentrated and the residue distilled to give 5-bromobenzofuran (6 g) as a colourless oil, bp. 98° C./1 mmHg; δH (DMSO-d6) 6.96 (1H, m, ArH), 7.45 (1H, m, ArH), 7.59 (1H, m, ArH), 7.91 (1H, m, ArH), and 8.05 (1H, m, ArH).
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
16.9 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of 2-formyl-4-bromophenoxy acetic acid (50 g, 0.192 mol), sodium acetate (100 g, 1.21 mol) in acetic acid (250 mL) at 100° C. was added acetic anhydride (100 mL) portions during a period of 3 h. The reaction mixture was then refluxed for 20 h. The solvent was removed by distillation and residue diluted with 3N HCl (500 mL) and refluxed for 2 h. The reaction mixture was then concentrated under vacuum and product extracted with pet. ether (3×200 mL). The organic layer was washed with 10% NaHCO3 solution and evaporated to give 5-bromo-1-benzofuran (15 g, 40%) as a pale yellow liquid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromobenzofuran
Reactant of Route 2
5-Bromobenzofuran
Reactant of Route 3
5-Bromobenzofuran
Reactant of Route 4
5-Bromobenzofuran
Reactant of Route 5
5-Bromobenzofuran
Reactant of Route 6
5-Bromobenzofuran
Customer
Q & A

Q1: What is the molecular formula and weight of 5-bromobenzofuran?

A1: The molecular formula of this compound is C8H5BrO, and its molecular weight is 197.02 g/mol.

Q2: What are the key spectroscopic data points for characterizing this compound?

A2: this compound can be characterized using various spectroscopic techniques, including:

    Q3: What are common starting materials for synthesizing this compound derivatives?

    A3: this compound derivatives are frequently synthesized starting from compounds like 5-bromosalicylaldehyde [], this compound-2-carboxylic acid [, , , , , ], and 2-acetyl-5-bromobenzofuran [, , , ].

    Q4: What type of reactions are commonly employed with this compound as a substrate?

    A4: The bromine atom in this compound allows for various reactions, including:

    • Nucleophilic Aromatic Substitution: Allows for the introduction of various nucleophiles, such as amines [, , ], at the 5-position of the benzofuran ring.
    • Suzuki-Miyaura Coupling Reactions: Enables the formation of biaryl compounds [, , ] by coupling this compound with arylboronic acids.
    • Mizoroki-Heck Reactions: Facilitates the coupling of this compound with olefins [, ] to generate substituted benzofuran derivatives.

    Q5: What are the reported biological activities of this compound derivatives?

    A5: Research on this compound derivatives has revealed a wide range of potential biological activities, including:

    • Antimicrobial Activity: Several studies have demonstrated the antibacterial and antifungal potential of this compound derivatives [, , , , , , , , ].
    • Anticancer Activity: Certain this compound derivatives exhibit antiproliferative activity against cancer cell lines [, ]. One notable example is the Pim-1 kinase inhibitor this compound-2-carboxylic acid, which has shown promising results in preclinical studies [].
    • Acetylcholinesterase Inhibition: Some this compound-triazole hybrids have demonstrated inhibitory activity against acetylcholinesterase, making them potential candidates for Alzheimer's disease treatment [].

    Q6: How do these compounds interact with their biological targets?

    A6: The specific interactions depend on the derivative and the target. For example:

    • Pim-1 Kinase Inhibition: this compound-2-carboxylic acid binds to the ATP-binding site of Pim-1 kinase, interacting with key residues like Lys-67 []. Derivatives with additional functional groups can interact with other residues, enhancing potency and selectivity [].

    Q7: How is computational chemistry employed in this compound research?

    A7: Computational techniques like molecular docking [, , ], molecular dynamics simulations [], and quantitative structure-activity relationship (QSAR) studies play a crucial role in:

      Q8: What are some key SAR findings regarding this compound derivatives?

      A8: SAR studies have shown that:

      • Substitutions at different positions of the benzofuran ring significantly impact biological activity [, , , ].
      • Introduction of specific functional groups, such as amines, amides, or heterocycles, can modulate potency, selectivity, and pharmacological properties [, , , , ].

      Disclaimer and Information on In-Vitro Research Products

      Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.